Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-
Brand Name: Vulcanchem
CAS No.: 68959-87-5
VCID: VC3739530
InChI: InChI=1S/3C8H11.La/c3*1-7(2)8-5-3-4-6-8;/h3*3-7H,1-2H3;/q-5;2*-1;
SMILES: CC(C)[C-]1[CH-][CH-][CH-][CH-]1.CC(C)[C-]1C=CC=C1.CC(C)[C-]1C=CC=C1.[La]
Molecular Formula: C24H33La-7
Molecular Weight: 460.4 g/mol

Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-

CAS No.: 68959-87-5

Cat. No.: VC3739530

Molecular Formula: C24H33La-7

Molecular Weight: 460.4 g/mol

* For research use only. Not for human or veterinary use.

Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- - 68959-87-5

Specification

CAS No. 68959-87-5
Molecular Formula C24H33La-7
Molecular Weight 460.4 g/mol
IUPAC Name lanthanum;5-propan-2-ylcyclopenta-1,3-diene;propan-2-ylcyclopentane
Standard InChI InChI=1S/3C8H11.La/c3*1-7(2)8-5-3-4-6-8;/h3*3-7H,1-2H3;/q-5;2*-1;
Standard InChI Key BAWIRXMQUZGNCX-UHFFFAOYSA-N
SMILES CC(C)[C-]1[CH-][CH-][CH-][CH-]1.CC(C)[C-]1C=CC=C1.CC(C)[C-]1C=CC=C1.[La]
Canonical SMILES CC(C)[C-]1[CH-][CH-][CH-][CH-]1.CC(C)[C-]1C=CC=C1.CC(C)[C-]1C=CC=C1.[La]

Introduction

Physical and Chemical Properties

Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- exhibits specific physical and chemical properties that make it valuable for various applications. These properties are summarized comprehensively in Table 1, providing a clear overview of this organometallic compound's characteristics.

Structure and Bonding

The structure of Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- consists of a central lanthanum(III) ion coordinated with three isopropylcyclopentadienyl ligands. The "eta5" (η5) notation in the compound's name indicates that all five carbon atoms of each cyclopentadienyl ring are coordinated to the lanthanum center, forming a sandwich-type structure that is characteristic of metallocenes . This coordination mode involves the π-electron system of the cyclopentadienyl rings interacting with the empty orbitals of the lanthanum(III) ion.

The bonding in this compound involves delocalized electrons from the cyclopentadienyl rings, which contribute to the compound's stability and reactivity. The isopropyl substituents on the cyclopentadienyl rings provide steric bulk that influences the compound's three-dimensional structure and can affect its reactivity in various chemical transformations. These substituents can also modify the electronic properties of the cyclopentadienyl rings, potentially altering the strength and nature of the metal-ligand bonding.

Various structural identifiers are used to represent this compound in chemical databases and literature, as shown in Table 2.

Table 2: Structural Identifiers of Tris(isopropylcyclopentadienyl)lanthanum(III)

Identifier TypeValueReference
IUPAC Namelanthanum(3+);2-propan-2-ylcyclopenta-1,3-diene
Canonical SMILESCCCC1=CC=C[CH]1.CCCC1=CC=C[CH]1.CCCC1=CC=C[CH]1.[La]
Alternative SMILESCC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[La+3]
PubChem Compound ID90474926

In the three-dimensional structure, the three isopropylcyclopentadienyl rings are arranged around the central lanthanum atom to minimize steric hindrance. The coordination geometry depends on the spatial arrangement of these bulky ligands, which influences both the physical properties and chemical reactivity of the compound. The metal-ligand bonding in lanthanocene compounds like this one involves both ionic and covalent character, contributing to their unique chemical properties.

Applications

Catalytic Applications

Lanthanide complexes, including those with cyclopentadienyl ligands like Tris(isopropylcyclopentadienyl)lanthanum(III), have been studied extensively for their potential applications in homogeneous catalysis. These complexes can activate small molecules like hydrogen, making them useful in reactions such as olefin metathesis, which is crucial for polymer synthesis. The catalytic activity of these compounds is often attributed to the unique electronic properties of the lanthanide ions, combined with the steric and electronic effects of the cyclopentadienyl ligands.

The presence of isopropyl substituents on the cyclopentadienyl rings in this compound provides additional steric control, potentially enhancing selectivity in catalytic reactions. This steric influence can direct the approach of substrates to the active metal center, affecting both the rate and selectivity of catalytic transformations. The relatively large ionic radius of lanthanum compared to transition metals also contributes to its distinctive catalytic behavior, often allowing for the coordination of bulky substrates and facilitating unique reaction pathways.

Comparison with Related Lanthanum Compounds

To better understand the properties and applications of Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-, it is useful to compare it with related lanthanum compounds, particularly other lanthanocene complexes and lanthanum-containing materials. This comparison helps to highlight the unique features of this compound and contextualize its potential applications.

Table 3: Comparison of Tris(isopropylcyclopentadienyl)lanthanum(III) with Related Compounds

CompoundMolecular FormulaMolecular WeightNotable CharacteristicsReference
Tris(isopropylcyclopentadienyl)lanthanum(III)C24H33La460.4 g/molContains isopropyl substituents on cyclopentadienyl rings; boiling point 180-195°C
Tris(cyclopentadienyl)lanthanum(III)C15H15La334.19 g/molNo substituents on cyclopentadienyl rings; melting point 275°C
Lanthanum oxide (La2O3)La2O3Not specifiedInorganic oxide with different structural and chemical properties; used in oxygen reduction reactions
Lanthanum oxycarbonate (La2O2CO3)La2O2CO3Not specifiedShows electrocatalytic activity for oxygen reduction; smallest band gap among studied lanthanum compounds

Tris(cyclopentadienyl)lanthanum(III), also known as LaCp3, has a similar structure to Tris(isopropylcyclopentadienyl)lanthanum(III) but lacks the isopropyl substituents on the cyclopentadienyl rings . This structural difference results in different physical properties, as seen in the melting point difference (275°C for LaCp3 compared to the boiling point range of 180-195°C for the isopropyl-substituted compound ).

The isopropyl substituents in Tris(isopropylcyclopentadienyl)lanthanum(III) likely provide increased solubility in organic solvents and may also influence the compound's reactivity and stability compared to the unsubstituted LaCp3. These substituents create a more sterically hindered environment around the lanthanum center, potentially affecting its accessibility to reactants and its behavior in catalytic processes.

In contrast to these organometallic compounds, inorganic lanthanum compounds like La2O3 and La2O2CO3 show very different chemical properties and applications, particularly in electrocatalysis for oxygen reduction reactions . The comparison between organolanthanum compounds and inorganic lanthanum materials highlights the versatility of lanthanum chemistry and the wide range of applications enabled by different coordination environments.

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